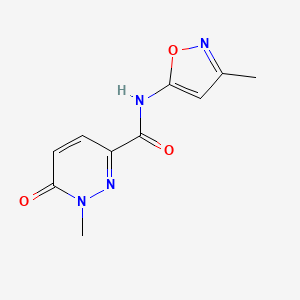![molecular formula C17H27N3O3S B6579541 N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide CAS No. 1021117-49-6](/img/structure/B6579541.png)
N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide, also known as 4-methylpiperazine-3-sulfonylpropionamide (MPPA), is an organic compound belonging to the piperazine family. It is a white, crystalline solid with a melting point of 143 °C and a boiling point of 293 °C. MPPA is used in a variety of scientific applications, including synthesis of pharmaceuticals, drug development, and biochemical research.
Applications De Recherche Scientifique
MPPA has a wide range of scientific applications. In drug development, it can be used to synthesize novel compounds that can act as agonists or antagonists of various proteins and receptors. In biochemical research, it can be used to study the structure and function of proteins and enzymes. In addition, MPPA can be used to synthesize a variety of pharmaceuticals, such as antibiotics, anti-inflammatory drugs, and anticoagulants.
Mécanisme D'action
MPPA is a reversible inhibitor of a variety of enzymes, including acetylcholinesterase, tyrosine kinase, and cyclooxygenase. It binds to the active site of these enzymes, thereby inhibiting their activity. It can also interact with other proteins and receptors, acting as an agonist or antagonist.
Biochemical and Physiological Effects
MPPA has a variety of biochemical and physiological effects. In drug development, it can be used to synthesize novel compounds that can act as agonists or antagonists of various proteins and receptors. It can also inhibit the activity of enzymes, such as acetylcholinesterase, tyrosine kinase, and cyclooxygenase. In addition, it can modulate the activity of ion channels and increase the permeability of cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
MPPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used to study the structure and function of proteins and enzymes. It can also be used to synthesize a variety of pharmaceuticals. However, it can be toxic in high concentrations, and it can interact with other proteins and receptors, acting as an agonist or antagonist.
Orientations Futures
There are several potential future directions for MPPA research. For example, further research could be conducted to determine its effects on other proteins and receptors. In addition, further research could be conducted to optimize its synthesis process and to develop novel compounds that can act as agonists or antagonists of various proteins and receptors. Finally, further research could be conducted to determine its effects on other biochemical and physiological processes.
Méthodes De Synthèse
MPPA is typically synthesized through a two-step process. The first step involves the reaction of N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamiderazine-3-sulfonyl chloride with propionic anhydride, yielding N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamiderazine-3-sulfonylpropionic acid. The second step involves the reaction of the acid with sodium hydroxide, yielding the desired MPPA.
Propriétés
IUPAC Name |
N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-3-17(21)18-8-5-13-24(22,23)20-11-9-19(10-12-20)16-7-4-6-15(2)14-16/h4,6-7,14H,3,5,8-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAYKNJZKXXQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B6579464.png)
![N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]thiophene-2-carboxamide](/img/structure/B6579475.png)
![1-(4-methoxyphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea](/img/structure/B6579480.png)
![1-(3-fluoro-4-methylphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea](/img/structure/B6579484.png)
![N-(4-{[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B6579490.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B6579494.png)
![6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine](/img/structure/B6579500.png)
![1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579511.png)

![1-[(3-fluorophenyl)methyl]-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579521.png)
![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide](/img/structure/B6579529.png)
![4-[(6-acetamidopyridazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B6579531.png)
![N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B6579546.png)
![7-butyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6579547.png)